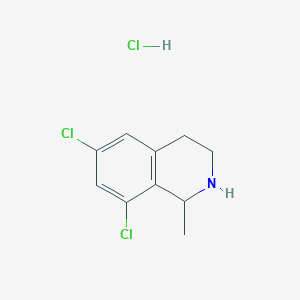

6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

説明

特性

IUPAC Name |

6,8-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N.ClH/c1-6-10-7(2-3-13-6)4-8(11)5-9(10)12;/h4-6,13H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZPAJJPBMCIAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CCN1)C=C(C=C2Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1376328-52-7 | |

| Record name | 6,8-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

General Synthetic Strategy

The preparation of 6,8-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves:

- Halogenation of isoquinoline derivatives to introduce chlorine atoms at the 6 and 8 positions.

- Cyclization reactions to form the tetrahydroisoquinoline ring system.

- N-methylation to install the methyl group on the nitrogen atom.

- Formation of the hydrochloride salt for stability and isolation.

The synthesis often employs controlled reaction conditions such as temperature, catalysts, and solvents to optimize yield and purity.

Specific Preparation Method from Patent CA1130290A

A detailed preparation method is described in Canadian patent CA1130290A, which outlines the synthesis of a closely related compound, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, providing insights applicable to the 6,8-dichloro derivative.

- Mixing N-hydroxyethyl-2,3-dichlorobenzylamine with aluminum chloride and ammonium chloride, followed by heating to form a melt at approximately 180–200 °C.

- After prolonged heating (7 hours), the reaction mixture is cooled and diluted with chlorobenzene.

- The mixture is poured into hydrochloric acid, basified to pH 11 with sodium hydroxide, and extracted with methylene chloride.

- The organic phase is dried, concentrated, and treated with gaseous hydrogen chloride to precipitate the hydrochloride salt.

- Further purification involves ammonium tartrate treatment, pH adjustment, ether extraction, and final precipitation with hydrogen chloride in an ether/isopropanol mixture.

- The crude hydrochloride salt yield was approximately 80.58%.

- Purity after initial isolation was about 90.15% by HPLC.

- Final purified product yield was around 86.2% with high purity confirmed by thin-layer chromatography.

| Step | Conditions/Details | Yield (%) | Notes |

|---|---|---|---|

| Reaction with AlCl3 and NH4Cl | Heating to 195-200 °C for 7 hours | ~80.58 | Formation of tetrahydroisoquinoline ring |

| Extraction and basification | pH adjusted to 11, extracted with methylene chloride | N/A | Preparation for salt formation |

| HCl treatment for salt formation | Gaseous HCl bubbled into solution at 0°C | 86.2 | Precipitation of hydrochloride salt |

This method demonstrates the feasibility of preparing chlorinated tetrahydroisoquinoline hydrochlorides with good yields and purity using classical Friedel-Crafts type cyclization and subsequent salt formation.

Synthetic Routes Involving Halogenation and Methylation

Another approach involves multi-step organic synthesis starting from halogenated precursors:

- Halogenation: Introduction of chlorine atoms at the 6 and 8 positions on the isoquinoline ring using electrophilic substitution.

- Cyclization: Formation of the tetrahydroisoquinoline core through intramolecular cyclization.

- N-Methylation: Alkylation of the nitrogen atom using methylating agents under controlled conditions to avoid over-alkylation.

This approach often requires:

- Use of Lewis acid catalysts (e.g., aluminum chloride) for cyclization.

- Controlled temperature to maintain regioselectivity.

- Purification by chromatography or recrystallization to achieve high purity.

Industrial and Scale-Up Considerations

Industrial preparation demands scalable and economically viable methods. Key considerations include:

- Use of continuous flow reactors to control reaction parameters precisely.

- Avoidance of chromatographic purification where possible, favoring crystallization or salt formation for isolation.

- Optimization of reaction conditions to maximize yield and minimize side products.

- Formation of stable hydrochloride salts to facilitate handling and storage.

For example, in the synthesis of Tenapanor, which contains the 6,8-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline moiety, industrial processes focus on:

- Efficient preparation of the tetrahydroisoquinoline intermediate.

- Avoiding amorphous foams by precipitating crystalline forms.

- Removing impurities through filtration rather than preparative chromatography.

These improvements enable better purity, reproducibility, and pharmaceutical suitability.

Summary Table of Preparation Methods

化学反応の分析

Types of Reactions: 6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into less chlorinated or dechlorinated products.

Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various functionalized isoquinolines .

科学的研究の応用

Anticancer Activity

One of the primary areas of research involving 6,8-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is its anticancer properties. Studies have shown that derivatives of tetrahydroisoquinolines exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- Cell Lines Tested :

- Human T-lymphocyte cells (CEM)

- Human cervix carcinoma cells (HeLa)

- Colorectal adenocarcinoma (HT-29)

- Ovarian carcinoma (A2780)

In a study published in Nature (2020), compounds similar to 6,8-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline were synthesized and tested for their ability to inhibit cell proliferation. The results indicated a significant cytotoxic effect against cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Neuroprotective Effects

Research has also indicated the potential neuroprotective effects of tetrahydroisoquinoline derivatives. These compounds may play a role in protecting neuronal cells from oxidative stress and apoptosis. A study highlighted that certain derivatives could enhance cognitive function and provide neuroprotection in models of neurodegenerative diseases .

Pharmacological Properties

The pharmacological profile of this compound includes:

- Mechanism of Action : The compound is believed to interact with specific biological targets involved in cell signaling pathways related to cancer progression and neurodegeneration.

- Safety and Toxicity : Preliminary safety assessments indicate that while the compound exhibits therapeutic potential, further studies are required to fully understand its toxicity profile and long-term effects .

Case Study 1: Antiproliferative Activity

A study conducted by researchers at an academic institution synthesized a series of tetrahydroisoquinoline derivatives and evaluated their antiproliferative activity. The most active compounds were found to inhibit the growth of human cancer cell lines significantly. The study emphasized the importance of structural modifications in enhancing biological activity .

Case Study 2: Neuroprotection

In another investigation focused on neuroprotection, derivatives of tetrahydroisoquinoline were administered in animal models exhibiting symptoms of neurodegeneration. Results showed improved cognitive performance and reduced markers of oxidative stress in treated groups compared to controls. This research supports the hypothesis that tetrahydroisoquinoline derivatives may offer therapeutic benefits for neurodegenerative conditions .

作用機序

The mechanism of action of 6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

類似化合物との比較

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent patterns on the THIQ scaffold significantly alter physical and chemical properties. Below is a comparative table of key analogs:

Key Observations:

- Chlorine vs. Methoxy Groups: The target compound’s dichloro substituents (positions 6 and 8) contrast with methoxy groups in analogs like 6,7-dimethoxy-1-phenyl-THIQ HCl. Chlorine’s electron-withdrawing nature may increase electrophilicity, whereas methoxy groups act as electron donors, altering reactivity in substitution or oxidation reactions .

- Hydroxy vs. Chloro : Hydroxylated analogs (e.g., ) exhibit higher polarity and hydrogen-bonding capacity, favoring aqueous solubility, while chloro groups enhance lipid solubility .

生物活性

6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS Number: 1376328-52-7) is a synthetic derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes two chlorine atoms at the 6 and 8 positions and a methyl group at the 1 position of the tetrahydroisoquinoline core. Its molecular formula is , and it has a molecular weight of approximately 252.57 g/mol. The compound is typically available as a powder with a purity of 95% .

Pharmacological Effects

Research indicates that THIQ derivatives exhibit various pharmacological effects, including:

- Neuroprotective Activity : THIQ analogs have shown promise in protecting neuronal cells from oxidative stress and apoptosis. This activity is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Antimicrobial Properties : Some studies suggest that THIQ compounds possess antimicrobial activity against various pathogens, making them potential candidates for developing new antibiotics .

- Anticancer Effects : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been identified:

- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit key kinases involved in cell cycle regulation, such as WEE1 kinase. This inhibition can lead to the activation of cyclin-dependent kinases (CDKs), promoting cell cycle progression in cancer cells .

- Modulation of Neurotransmitter Systems : THIQ derivatives may interact with dopaminergic and serotonergic systems in the brain, contributing to their neuroprotective effects .

Case Studies and Research Findings

Q & A

Q. What are the optimal synthetic routes for 6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how can reaction efficiency be monitored?

Methodological Answer: Synthesis typically involves cyclization of substituted phenethylamine precursors under acidic conditions. Key steps include:

- Precursor preparation : Start with 3,4-dichlorophenethylamine derivatives.

- Cyclization : Use HCl/ethanol mixtures for ring closure, as seen in analogous tetrahydroisoquinoline syntheses .

- Purification : Column chromatography (silica gel, methanol/dichloromethane eluent) is recommended for isolating the hydrochloride salt .

- Monitoring : Track reaction progress via HPLC (C18 column, acetonitrile/water gradient) or TLC (visualization under UV at 254 nm) .

Q. Table 1: Comparison of Reaction Conditions

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Solvent | Ethanol/HCl | Dichloromethane/HCl |

| Temperature | Reflux (78°C) | Room temperature |

| Yield | 65–70% | 55–60% |

| Purity (HPLC) | >95% | >90% |

Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns and chloride positions. Compare chemical shifts to computed data (e.g., δ 2.8–3.2 ppm for methyl groups in tetrahydroisoquinolines) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H] = 276.05 for CHClN·HCl) .

- X-ray Crystallography : Resolve stereochemistry and crystal packing, especially if chiral centers are present .

- Elemental Analysis : Verify Cl content via titration or ion chromatography .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s interactions with biological targets (e.g., receptors or enzymes)?

Methodological Answer:

- In vitro binding assays : Use radiolabeled ligands (e.g., -ligands) to measure affinity for receptors like adrenergic or dopaminergic subtypes, referencing protocols for Debrisoquine HCl (a structurally related isoquinoline) .

- Enzyme inhibition studies : Employ kinetic assays (e.g., fluorescence-based) to test inhibition of monoamine oxidases (MAOs) or cytochrome P450 enzymes.

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., varying substituents at positions 6 and 8) to correlate structural features with activity .

Q. How should researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC50_{50}50 values)?

Methodological Answer:

- Cross-validation : Replicate experiments using standardized protocols (e.g., consistent buffer pH, temperature) .

- Data normalization : Account for batch-to-batch variability in compound purity (e.g., via HPLC quantification) .

- Theoretical framework alignment : Link findings to established mechanisms (e.g., competitive vs. non-competitive inhibition) to contextualize discrepancies .

Q. Table 2: Common Variables Affecting Pharmacological Data

Q. What strategies are recommended for optimizing the compound’s solubility and stability in aqueous media?

Methodological Answer:

- Solubility enhancement : Use co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin inclusion complexes .

- Stability studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC for byproducts like dechlorinated derivatives .

- pH adjustment : Prepare buffered solutions (pH 4–5) to stabilize the hydrochloride salt form .

Q. How can computational methods aid in predicting the compound’s pharmacokinetic properties?

Methodological Answer:

- Molecular docking : Predict binding modes to targets like MAO-B using software (AutoDock Vina) and compare to experimental data .

- ADMET prediction : Use tools like SwissADME to estimate logP (hydrophobicity), blood-brain barrier permeability, and cytochrome P450 interactions .

- MD simulations : Model solvation dynamics to assess stability in physiological environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。